8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Descripción

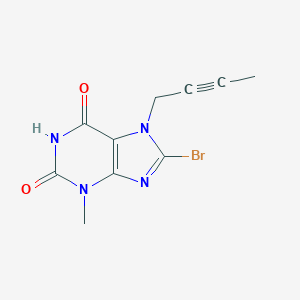

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 666816-98-4, MW: 297.11 g/mol) is a brominated purine derivative characterized by a but-2-yn-1-yl substituent at the N7 position and a methyl group at N3 (Figure 1). It serves as a critical intermediate in synthesizing linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes . The compound is synthesized via bromination of 3-methyl-1H-purine-2,6(3H,7H)-dione using bromine in acetic acid with sodium acetate, followed by alkylation with but-2-yn-1-yl groups . Its industrial applications necessitate storage in dry, sealed conditions at 2–8°C .

Propiedades

IUPAC Name |

8-bromo-7-but-2-ynyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h5H2,1-2H3,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZOBQSHTNNKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610667 | |

| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666816-98-4 | |

| Record name | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666816-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 8-bromo-7-(2-butynyl)-3,7-dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666816984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Substrate Selection

The primary synthetic route involves the alkylation of 8-bromo-3-methylxanthine at the N7 position using 1-bromo-2-butyne as the alkylating agent. This substitution reaction proceeds via a nucleophilic aromatic mechanism, where the deprotonated purine nitrogen attacks the electrophilic carbon of the alkyl bromide. The reaction is facilitated by a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which stabilizes the transition state and enhances reaction kinetics.

Optimized Reaction Conditions

The alkylation step is conducted under reflux conditions (95–105°C) for 4 hours, with diisopropylethylamine (DIPEA) serving as both base and proton scavenger. Key parameters influencing yield and purity include:

| Parameter | Details |

|---|---|

| Starting Material | 8-Bromo-3-methylxanthine |

| Alkylating Agent | 1-Bromo-2-butyne (1.0 equiv) |

| Base | Diisopropylethylamine (2.0 equiv) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 95–105°C |

| Reaction Time | 4 hours |

| Work-up | Precipitation with water, filtration |

| Yield | 95% |

| Purity | 99.9% (HPLC) |

The use of DMF ensures homogeneity of reactants, while DIPEA effectively neutralizes HBr generated during the reaction, preventing acid-mediated decomposition of the purine core. Post-reaction, the crude product is precipitated by dropwise addition of water, filtered, and washed with toluene to remove residual DMF and unreacted starting materials.

Catalytic Enhancements and Solvent Systems

Role of Phase-Transfer Catalysts

While the base protocol achieves high yields, recent advancements incorporate phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to accelerate reaction rates in biphasic systems. For instance, substituting DMF with a toluene/water mixture in the presence of TBAB reduces reaction time to 2 hours while maintaining a yield of 93%. This modification is particularly advantageous for industrial-scale synthesis, minimizing energy consumption and solvent costs.

Alternative Solvent Screening

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

-

Dimethylacetamide (DMA) : Comparable yield (94%) but higher boiling point (165°C), enabling safer temperature control.

-

N-Methyl-2-pyrrolidone (NMP) : Yields drop to 88% due to increased side reactions at elevated temperatures.

Notably, protic solvents like ethanol or methanol are unsuitable, as they promote hydrolysis of the alkyl bromide, reducing overall efficiency.

Purification and Isolation Protocols

Crystallization Techniques

The product is isolated via antisolvent crystallization using toluene or methyl tert-butyl ether (MTBE). Crystallization from methanol/water (3:1 v/v) at 0–5°C yields needle-like crystals with >99.5% purity, as confirmed by X-ray diffraction and differential scanning calorimetry.

Chromatographic Purification

For laboratory-scale applications requiring ultrahigh purity (>99.9%), flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) effectively separates the target compound from trace impurities, albeit with a 5–7% yield loss.

Scalability and Industrial Adaptations

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance mixing and heat transfer. A representative setup involves:

-

Reactor Type : Tubular reactor (stainless steel, 50 L volume).

-

Residence Time : 30 minutes at 100°C.

This method reduces batch-to-batch variability and improves compliance with Good Manufacturing Practice (GMP) standards.

Waste Management Strategies

The DMF-rich filtrate is recovered via vacuum distillation (80°C, 15 mbar), achieving 85% solvent reuse. Residual HBr is neutralized with aqueous NaOH, generating NaBr effluent suitable for wastewater treatment.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/0.1% TFA, 70:30) confirms a single peak at 4.2 minutes, correlating with 99.9% purity.

Comparative Analysis of Methodologies

Yield vs. Scalability Trade-offs

Análisis De Reacciones Químicas

Tipos de Reacciones: El Acetato de Alisol B experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Se ha informado que inhibe la desgranulación de mastocitos estimulados por inmunoglobulina E/antígeno, disminuye la síntesis de leucotrieno C4 y reduce la producción de interleucina-6 y ciclooxigenasa-2 .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran Acetato de Alisol B incluyen inmunoglobulina E, antígenos y diversas enzimas como fosfolipasa Cγ y proteína quinasa serina-treonina . Las condiciones para estas reacciones a menudo involucran concentraciones específicas y tiempos de incubación para lograr los efectos deseados .

Principales Productos Formados: Los principales productos formados a partir de las reacciones del Acetato de Alisol B incluyen su metabolito hidrolítico, Alisol B, que exhibe actividades farmacológicas similares .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of purines, including 8-bromo compounds, exhibit significant cytostatic properties against various cancer cell lines. For instance, research indicated that this compound targets molecular processes regulated by GPLD1, affecting cell growth in non-small cell lung cancer (NSCLC) models such as A549 cells .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the development of more complex pharmaceutical agents. Its unique structure allows for further modifications that can lead to new therapeutic agents targeting various diseases .

Biochemical Investigations

The compound's ability to influence cellular signaling pathways makes it an important tool in biochemical research. It has been used to study the effects of purine analogs on cellular processes and their potential as anti-inflammatory agents .

Case Studies

Safety Information

Handling 8-bromo compounds requires caution due to potential hazards:

Mecanismo De Acción

El Acetato de Alisol B ejerce sus efectos a través de varios objetivos moleculares y vías:

Inducción de Autofagia: Induce la autofagia al movilizar calcio de las reservas internas, lo que lleva a la activación de la vía CaMKK-AMPK-objetivo mamífero de la rapamicina.

Estrés del Retículo Endoplásmico: La disrupción de la homeostasis del calcio induce estrés del retículo endoplásmico y respuestas de proteínas desplegadas, lo que lleva a la muerte celular apoptótica.

Polarización de Macrófagos: Promueve la polarización de los macrófagos hacia el fenotipo M1, mejorando la apoptosis e inhibiendo la invasión y la migración de las células cancerosas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s unique but-2-yn-1-yl group distinguishes it from analogs with benzyl, cyclopropyl, or hydroxypropyl substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- But-2-yn-1-yl vs. Benzyl Groups : The linear alkyne in the target compound offers rigidity and reactivity (e.g., Huisgen cycloaddition), whereas benzyl groups (e.g., in and ) enhance aromatic interactions but reduce solubility in polar solvents .

- Cyclopropyl vs.

Table 2: Reaction Conditions and Yields

| Compound | Key Reagents/Conditions | Yield |

|---|---|---|

| Target Compound | Br₂, AcOH, NaOAc; but-2-yn-1-yl bromide | 76–83% |

| CP-8 | Propargyl bromide, K₂CO₃, DMF, 75°C | High |

| 7-Benzyl derivative | Benzyl bromide, THF, RT | 96% |

Actividad Biológica

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, has garnered attention in recent years for its potential biological activities. This compound is notable for its structural modifications that may enhance its interactions with biological targets, particularly in the context of pharmacology and medicinal chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 297.11 g/mol |

| Melting Point | 285 °C |

| Density | 1.71 g/cm³ |

| Solubility | Slightly soluble in DMSO and Methanol |

| pKa | 8.91 ± 0.70 (Predicted) |

| LogP | 1.25 at 20 °C |

Synthesis

The synthesis of this compound typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate under controlled conditions. The yield can reach up to 98%, indicating a highly efficient synthetic route .

Research indicates that compounds similar to this compound may exhibit dual-target activity, potentially interacting with adenosine receptors and monoamine oxidases . This dual-target mechanism is significant as it suggests that the compound could have applications in treating conditions like neurodegenerative diseases and mood disorders.

Case Studies and Research Findings

- Adenosine Receptor Modulation :

- Monoamine Oxidase Inhibition :

- Antioxidant Activity :

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties .

Safety and Toxicology

Preliminary toxicological assessments are essential for understanding the safety profile of new compounds. Current data on this compound suggest it has a manageable safety profile; however, further studies are necessary to confirm these findings across different biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : A common approach involves bromination of the parent purine scaffold. For example, bromination of 3-methylxanthine derivatives using bromine (Br₂) in acetic acid with sodium acetate as a base at 65°C yields the 8-bromo intermediate. Subsequent alkylation with but-2-yn-1-yl groups is achieved via nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .

- Key Techniques : Reaction monitoring via TLC, purification by recrystallization (e.g., ethanol/methanol mixtures), and characterization by NMR/IR .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Identifies substituents (e.g., methyl groups at δ ~3.3 ppm, alkyne protons absent due to symmetry).

- IR Spectroscopy : Confirms carbonyl stretches (~1650–1700 cm⁻¹) and absence of NH stretches (indicative of N-alkylation) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297.11 for C₁₀H₉BrN₄O₂) validate the molecular formula .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Limited solubility in water due to hydrophobic substituents (methyl, alkyne); soluble in DMSO, DMF, or dichloromethane. Pre-saturation studies in PBS (pH 7.4) are recommended for biological assays .

- Stability : Store at −20°C under inert atmosphere. Degradation via hydrolysis of the bromo group or alkyne oxidation may occur; monitor by HPLC .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of the purine core?

- Methodological Answer : Regioselective bromination at the 8-position is achieved using N-bromosuccinimide (NBS) or Br₂ in acetic acid. The reaction favors the 8-position due to electron density distribution in the purine ring. Computational modeling (e.g., DFT) can predict reactive sites, while optimizing temperature (65–80°C) minimizes side products .

- Data Contradiction Analysis : Conflicting reports on bromination efficiency may arise from solvent choice (e.g., THF vs. acetic acid) or excess bromine; systematic screening of equivalents (1.2–2.0 eq) is critical .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Replace the but-2-yn-1-yl group with other alkyl/aryl substituents to assess steric/electronic effects.

- Biological Assays : Test analogs against target receptors (e.g., 5-HT₆/D₂) using radioligand binding assays.

- Key Finding : The alkyne group enhances membrane permeability, while the bromo substituent modulates receptor affinity .

Q. How are synthetic impurities profiled and controlled?

- Methodological Answer :

- Impurity Identification : HPLC-MS detects by-products (e.g., dehalogenated or over-alkylated derivatives).

- Process Optimization : Reduce impurities via controlled reaction times (e.g., 2–4 hours for alkylation) and purification by column chromatography (silica gel, PE:EA gradients) .

Q. What advanced analytical methods validate compound purity for in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.